Vilazodone-d4
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Overview
Description
Vilazodone-d4 is a deuterated form of vilazodone, a medication primarily used to treat major depressive disorder. The deuterium atoms in this compound replace some of the hydrogen atoms in the original vilazodone molecule, which can affect the compound’s pharmacokinetic properties. Vilazodone itself is a serotonin modulator and is known for its dual mechanism of action as a selective serotonin reuptake inhibitor and a partial agonist of the serotonin 5-HT1A receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vilazodone involves several key steps, starting with the preparation of intermediates. One common synthetic route begins with 4-cyanoaniline and 5-bromo-2-hydroxybenzaldehyde as starting materials. The intermediate 3-(4-chlorobutyl)-1H-indole-5-carbonitrile is synthesized via diazotization of 4-cyanoaniline, followed by Fischer indole cyclization with 6-chlorohexanal. Another intermediate, 5-(piperazin-1-yl)benzofuran-2-carboxamide, is generated via aromatic nucleophilic substitution of 5-bromobenzofuran-2-carboxamide with piperazine. Finally, vilazodone is obtained via nucleophilic substitution of the two key intermediates by treatment with triethylamine and potassium carbonate .
Industrial Production Methods
Industrial production of vilazodone involves scaling up the laboratory synthesis process while ensuring safety, cost-effectiveness, and environmental sustainability. The process typically avoids the use of expensive and toxic reagents and resolves issues related to safety and environmental concerns. The overall yield and purity of the final product are optimized through careful control of reaction conditions and purification steps .
Chemical Reactions Analysis
Types of Reactions
Vilazodone-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may yield deuterated analogs with altered pharmacokinetic properties .
Scientific Research Applications
Vilazodone-d4 is used in various scientific research applications, including:
Chemistry: Studying the effects of deuterium substitution on the chemical stability and reactivity of vilazodone.
Biology: Investigating the pharmacokinetics and metabolism of this compound in biological systems.
Medicine: Exploring the potential therapeutic benefits of this compound in treating major depressive disorder and other conditions.
Mechanism of Action
Vilazodone-d4 exerts its effects through a dual mechanism of action. It selectively inhibits the reuptake of serotonin in the central nervous system and acts as a partial agonist of the serotonin 5-HT1A receptors. This combined activity increases serotonin levels in the brain, which is associated with its antidepressant effects. The exact molecular targets and pathways involved include the sodium-dependent serotonin transporter and the 5-hydroxytryptamine receptor 1A .
Comparison with Similar Compounds
Vilazodone-d4 can be compared with other similar compounds, such as:
Vilazodone: The non-deuterated form with similar pharmacological properties but different pharmacokinetic profiles.
Bupropion: Another antidepressant with a different mechanism of action, primarily affecting norepinephrine and dopamine reuptake.
Duloxetine: A serotonin-norepinephrine reuptake inhibitor with antidepressant, anti-anxiety, and pain-relieving properties.
This compound is unique due to its deuterium substitution, which can enhance its metabolic stability and reduce the formation of toxic metabolites, potentially leading to improved therapeutic outcomes .
Biological Activity
Vilazodone-d4 is a deuterated form of vilazodone, an antidepressant that operates through a unique mechanism involving selective serotonin reuptake inhibition and partial agonism at the 5-HT1A receptor. This compound is primarily used in the treatment of major depressive disorder (MDD) and exhibits various biological activities that contribute to its efficacy as an antidepressant.
This compound functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor . The dual action enhances serotonin levels in the brain while simultaneously modulating serotonergic activity, which may mitigate some common side effects associated with traditional SSRIs, such as delayed onset of therapeutic effects and sexual dysfunction .
Key Pharmacological Properties
- Serotonin Transporter (SERT) Inhibition : this compound has a high affinity for SERT, with an IC50 value of approximately 0.2 nM, indicating potent inhibitory activity .
- 5-HT1A Receptor Agonism : It acts as a partial agonist at the 5-HT1A receptor with an IC50 of about 0.5 nM, which is crucial for its antidepressant effects and may help in reducing anxiety symptoms .
- Pharmacokinetics : The bioavailability of vilazodone is significantly increased when taken with food, rising from 22% to 72%. It has a half-life ranging from 24 to 25 hours, allowing for once-daily dosing .
Summary of Clinical Trials
Several clinical trials have assessed the efficacy of vilazodone in treating MDD. Below is a summary of findings from pivotal studies:
Study | Sample Size | Dosage | Primary Outcome | Results |
---|---|---|---|---|
Study 1 | 410 patients | 40 mg/day | MADRS score change | Significant improvement vs. placebo (p<0.0001) |
Study 2 | 481 patients | 40 mg/day | MADRS score change | Significant improvement vs. placebo (p<0.0001) |
Long-term Study | 599 patients | Titrated to 40 mg/day | MADRS score over 52 weeks | Continuous improvement from baseline (29.9 to 7.1) |
The Montgomery-Asberg Depression Rating Scale (MADRS) was commonly used to measure efficacy, showing significant improvements in depressive symptoms as early as week one of treatment .
Case Studies
In addition to controlled trials, case studies have highlighted vilazodone's effectiveness in diverse patient populations, including those with treatment-resistant depression. For instance, one case study reported substantial symptom relief in patients who had previously failed multiple antidepressant treatments, reinforcing vilazodone's role as a viable option for challenging cases .
Safety and Tolerability
This compound is generally well-tolerated, with adverse effects being comparable to those seen with other SSRIs. Common side effects include gastrointestinal disturbances, somnolence, and sexual dysfunction; however, the incidence of these effects tends to be lower than that associated with traditional SSRIs due to its unique mechanism .
Adverse Effects Overview
Adverse Effect | Incidence (%) |
---|---|
Nausea | ~20% |
Diarrhea | ~15% |
Somnolence | ~10% |
Insomnia | ~8% |
Properties
Molecular Formula |
C26H27N5O2 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]-2,2,6,6-tetradeuteriopiperazin-1-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C26H27N5O2/c27-16-18-4-6-23-22(13-18)19(17-29-23)3-1-2-8-30-9-11-31(12-10-30)21-5-7-24-20(14-21)15-25(33-24)26(28)32/h4-7,13-15,17,29H,1-3,8-12H2,(H2,28,32)/i11D2,12D2 |
InChI Key |
SGEGOXDYSFKCPT-AREBVXNXSA-N |
Isomeric SMILES |
[2H]C1(CN(CC(N1C2=CC3=C(C=C2)OC(=C3)C(=O)N)([2H])[2H])CCCCC4=CNC5=C4C=C(C=C5)C#N)[2H] |
Canonical SMILES |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)N |
Origin of Product |
United States |
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